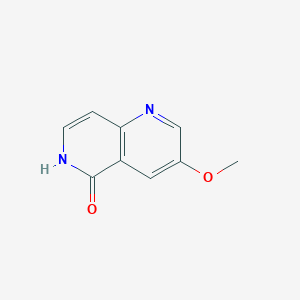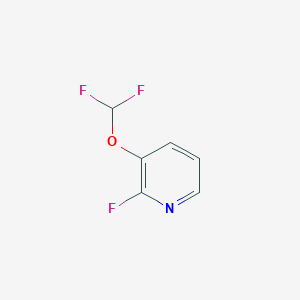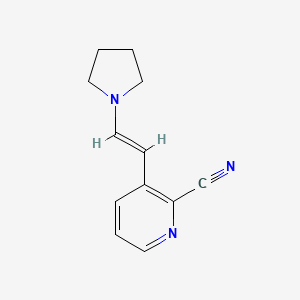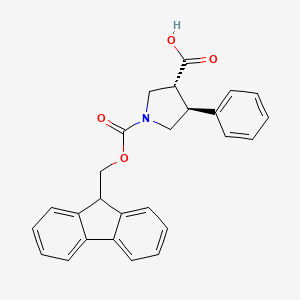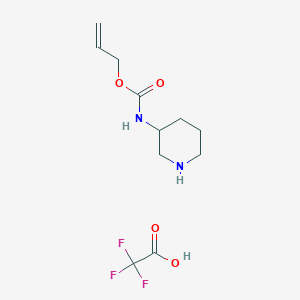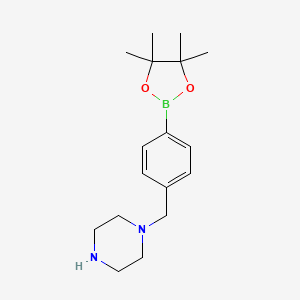
1-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苄基)哌嗪
描述
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group, which is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
科学研究应用
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
Target of Action
It’s known that similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used in organic synthesis for the synthesis of carbon-carbon bonds . The downstream effects of this reaction can lead to the formation of various biologically active compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable under inert gas and should be stored in a cool, dry place .
生化分析
Biochemical Properties
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. This compound interacts with various enzymes, proteins, and other biomolecules through its boron moiety. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile reagent in biochemical assays. For instance, it can interact with serine and threonine residues in proteins, forming stable complexes that can be used to study enzyme mechanisms and protein-ligand interactions .
Cellular Effects
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of kinases and phosphatases, enzymes that play critical roles in cell signaling. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane group can interact with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound can inhibit enzymes by forming stable boronate complexes with active site residues, thereby blocking substrate access. Conversely, it can activate certain enzymes by stabilizing their active conformations. These interactions can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. It has been observed that the compound can degrade over time, leading to a decrease in its efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties in vivo. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components. Threshold effects have been observed, where a certain dose level is required to elicit a significant biological response .
Metabolic Pathways
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels. The compound can also influence the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes. The compound can also bind to plasma proteins, affecting its bioavailability and distribution in tissues .
Subcellular Localization
The subcellular localization of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is critical for its activity and function. The compound can be targeted to specific organelles through post-translational modifications or by interacting with targeting signals. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins and transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first synthesized by reacting 4-bromobenzyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst
Piperazine Substitution: The benzyl intermediate is then reacted with piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives.
相似化合物的比较
Similar Compounds
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is unique due to its combination of a piperazine ring and a boron-containing moiety. This structure imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
属性
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20/h5-8,19H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTPVWQNUYEICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


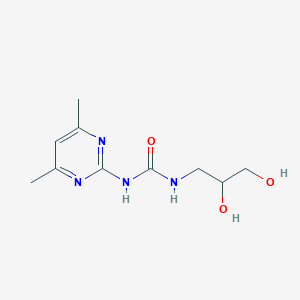
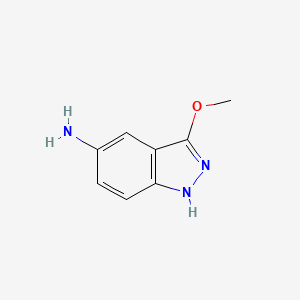
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)
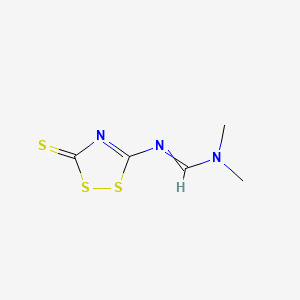
![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)
